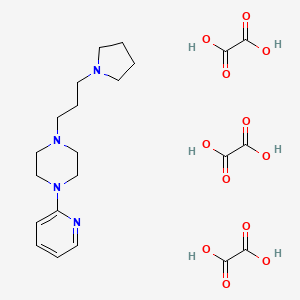
oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is a complex organic compound that features a combination of oxalic acid and a piperazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine typically involves multi-step organic reactions. One common approach is to start with pyridin-2-yl-4-oxobutanal derivatives, which are reacted with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . These intermediates are then further functionalized to incorporate the piperazine ring and the oxalic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of piperazine derivatives with biological targets.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring and are used in various medicinal applications.
Uniqueness
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is unique due to its combination of oxalic acid, pyridine, pyrrolidine, and piperazine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
103840-65-9 |
|---|---|
分子式 |
C22H32N4O12 |
分子量 |
544.5 g/mol |
IUPAC名 |
oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine |
InChI |
InChI=1S/C16H26N4.3C2H2O4/c1-2-7-17-16(6-1)20-14-12-19(13-15-20)11-5-10-18-8-3-4-9-18;3*3-1(4)2(5)6/h1-2,6-7H,3-5,8-15H2;3*(H,3,4)(H,5,6) |
InChIキー |
SPRYFCUWTFCYLG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















